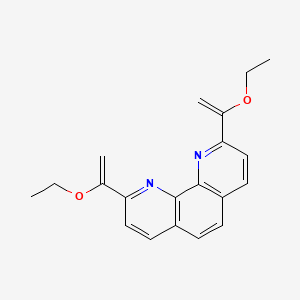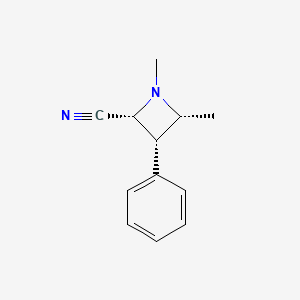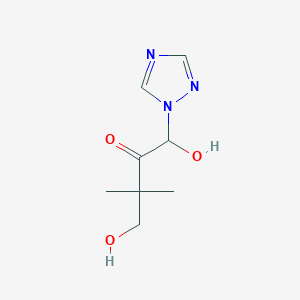![molecular formula C13H15NO4 B14199377 Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)- CAS No. 877032-08-1](/img/structure/B14199377.png)
Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- is a chemical compound with the molecular formula C13H15NO4 It is a derivative of cyclohexanone, featuring a hydroxy group and a nitrophenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- typically involves the reaction of cyclohexanone with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives with ketone or carboxylic acid groups.
Reduction: Formation of cyclohexanone derivatives with amine groups.
Substitution: Formation of cyclohexanone derivatives with various substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions such as cadmium (Cd2+).
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the hydroxy and nitrophenyl groups, which facilitate binding to the metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2S)-
- Cyclohexanone, 2-[®-hydroxy(3-nitrophenyl)methyl]-, (2S)-
Uniqueness
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and binding properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its effectiveness in various applications .
Eigenschaften
CAS-Nummer |
877032-08-1 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
(2S)-2-[(R)-hydroxy-(2-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15NO4/c15-12-8-4-2-6-10(12)13(16)9-5-1-3-7-11(9)14(17)18/h1,3,5,7,10,13,16H,2,4,6,8H2/t10-,13+/m1/s1 |
InChI-Schlüssel |
CQUCPYRFCCLXKV-MFKMUULPSA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2[N+](=O)[O-])O |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)

![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
